

Trifluoroacetamidine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoroacetamidine*

Cat. No.: *B1306029*

[Get Quote](#)

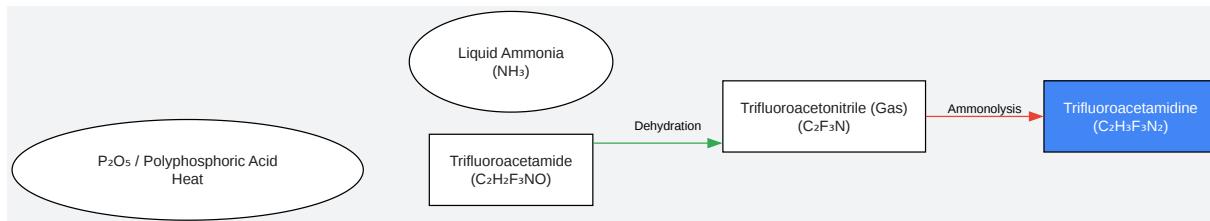
Core Chemical and Physical Properties

Trifluoroacetamidine is a fluorinated organic compound recognized for its utility as a versatile chemical intermediate.^{[1][2]} Its trifluoromethyl group imparts unique electronic properties that are highly valued in the synthesis of complex molecules, including pharmaceutical and agrochemical agents.^[3] The quantitative properties of **trifluoroacetamidine** are summarized in the table below for clear reference.

Property	Value	Source(s)
IUPAC Name	2,2,2-trifluoroethanimidamide	[4]
CAS Number	354-37-0	[4][5]
Molecular Formula	C ₂ H ₃ F ₃ N ₂	[4][5]
Molecular Weight	112.05 g/mol	[4][5]
Appearance	Clear, colorless to pale yellow liquid	[5][6][7]
Boiling Point	35-37 °C at 11 mmHg	[5]
Density	1.45 g/cm ³	[5]
Refractive Index	1.3801	[5]
pKa (Predicted)	6.07 ± 0.40	[5]
Water Solubility	Fully miscible	[1][5]
Storage Temperature	Store below -20°C	[5]
Sensitivity	Moisture Sensitive	[5]

Synthesis of Trifluoroacetamide

Trifluoroacetamide is typically synthesized from trifluoroacetamide through a two-step process involving dehydration followed by reaction with ammonia. This method avoids the direct handling of trifluoroacetonitrile, a highly toxic gas, making the process safer for larger-scale production.[8]

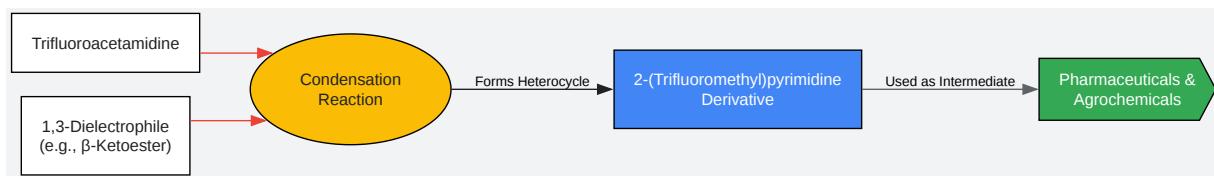

Experimental Protocol: Two-Step Synthesis from Trifluoroacetamide

A common preparation method involves the following steps:[1][8]

- Dehydration of Trifluoroacetamide: Trifluoroacetamide is used as the starting material. It is subjected to a dehydration reaction using a strong dehydrating agent, such as phosphorus

pentoxide (P_2O_5), in a solvent like polyphosphoric acid. The mixture is heated, which causes the rapid formation of trifluoroacetonitrile gas.

- Reaction with Liquid Ammonia: The generated trifluoroacetonitrile gas is then cooled and bubbled through a reaction vessel containing liquid ammonia. The reaction between trifluoroacetonitrile and ammonia yields **trifluoroacetamidine**.
- Purification: After the reaction is complete, any excess liquid ammonia is evaporated and recovered. The remaining crude product is then purified by vacuum distillation to yield pure **trifluoroacetamidine**.


[Click to download full resolution via product page](#)

*Synthesis workflow for **Trifluoroacetamidine**.*

Reactivity and Applications in Drug Development

Trifluoroacetamidine is a valuable building block in organic synthesis, particularly for creating nitrogen-containing heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[8] The amidine functional group can act as a protected equivalent of ammonia and is a key precursor for constructing pyrimidine rings, which are central to many therapeutic agents.[1][2]

For example, **trifluoroacetamidine** can undergo condensation reactions with 1,3-dielectrophilic compounds (e.g., β -ketoesters, malonates) to form substituted 2-(trifluoromethyl)pyrimidines. These pyrimidine derivatives are important intermediates in the synthesis of various drugs.

[Click to download full resolution via product page](#)

*Application of **Trifluoroacetamidine** in heterocycle synthesis.*

Spectroscopic Characterization

The structural confirmation of **trifluoroacetamidine** and its derivatives relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Would show signals corresponding to the protons of the amidine group.
 - ^{19}F NMR: **Trifluoroacetamidine** is used as a probe in fluorine-19 NMR studies for determining membrane potential.[1][6] This technique is highly sensitive to the fluorine environment and would show a characteristic signal for the CF_3 group.
 - ^{13}C NMR: Would provide signals for the two carbon atoms in the molecule, with the carbon of the CF_3 group showing coupling to the fluorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching and C=N stretching of the amidine functional group. The strong C-F bond absorptions would also be prominent.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (112.05 g/mol) and provide fragmentation patterns useful for structural elucidation.

Safety and Handling

Trifluoroacetamidine is a reactive and hazardous chemical that requires careful handling.

- GHS Hazard Statements: It is classified as harmful if swallowed, in contact with skin, or if inhaled.^[4] It is also noted to cause severe skin burns and eye damage.^[4]
- Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times.^[9] Work should be conducted in a well-ventilated fume hood.
- Handling Precautions: The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.^[5] All ignition sources should be eliminated when working with this material.^[9] In case of a spill, the area should be evacuated, and the spill should be absorbed with a non-combustible material like dry earth or sand.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trifluoroacetamidine | 354-37-0 [chemicalbook.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. Trifluoroacetamidine | C2H3F3N2 | CID 2776882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoroacetamidine CAS#: 354-37-0 [m.chemicalbook.com]
- 6. Trifluoroacetamidine, tech. 85% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Trifluoroacetamidine, tech. 85% | CymitQuimica [cymitquimica.com]
- 8. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]
- 9. Trifluoroacetamidine(354-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- To cite this document: BenchChem. [Trifluoroacetamidine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1306029#trifluoroacetamidine-chemical-properties\]](https://www.benchchem.com/product/b1306029#trifluoroacetamidine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com